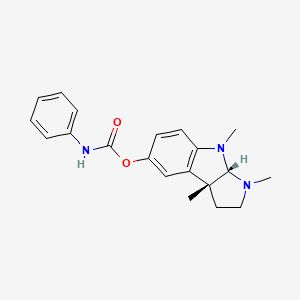
Tfm-4AS-1
Overview
Description
TFM-4AS-1 is a steroidal selective androgen receptor modulator (SARM) developed to retain the anabolic benefits of androgens in bone and muscle while minimizing off-target effects in reproductive tissues and sebaceous glands . Its molecular formula is C₂₇H₃₃F₃N₂O₂, with a molecular weight of 474.56 g/mol and a CAS number of 188589-61-9 .
Preparation Methods
Core Steroid Backbone Modification
The introduction of a nitrogen atom into the steroid nucleus often begins with a Diels-Alder reaction or Beckmann rearrangement to form the lactam structure. For example, 4-aza-5α-androstane derivatives are synthesized via cyclization of appropriately substituted intermediates . In TFM-4AS-1, the 4-aza group likely arises from a similar lactamization step, followed by methylation at the 6, 9a, and 11a positions to stabilize the conformation .
Functionalization at the 17β Position
The 17β-carboxamide moiety, critical for AR binding, is introduced through nucleophilic acyl substitution. A reactive acyl chloride intermediate, generated from the corresponding carboxylic acid, reacts with 2-(trifluoromethyl)aniline to form the final carboxamide group . This step demands precise temperature and solvent control to avoid racemization, given the stereochemical complexity of the steroid backbone .
Trifluoromethyl Group Incorporation
The trifluoromethyl (-CF₃) group at the phenyl ring is typically introduced via Ullmann coupling or direct fluorination using reagents like trifluoromethyl copper. The electron-withdrawing nature of -CF₃ enhances metabolic stability and binding affinity to the AR ligand-binding domain .
Physicochemical and Solubility Data
This compound exhibits limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 10 mM . The following table summarizes batch-independent solubility and dilution parameters:
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
|---|---|---|
| DMSO | 4.75 | 10 |
| Ethanol | 4.75 | 10 |
For laboratory use, stock solutions are prepared at 10 mM in DMSO and diluted to working concentrations in assay buffers .
Challenges in Synthesis and Purification
-
Stereochemical Control : The tetracyclic steroid framework requires meticulous chiral resolution to maintain the desired (1S,3aS,3bS,5aR,9aR,9bS,11aS) configuration. Asymmetric hydrogenation and enzymatic resolution are potential strategies, though specifics remain undisclosed .
-
Byproduct Formation : Lactamization and alkylation steps risk generating regioisomers, necessitating advanced chromatographic techniques (e.g., HPLC with chiral columns) for purification .
-
Scale-Up Limitations : The multi-step synthesis, coupled with low yields in trifluoromethylation, complicates industrial-scale production .
Comparative Analysis with Related SARMs
This compound shares structural homology with MK-0773, a more advanced SARM candidate. Both compounds feature the 4-azasteroid core but differ in substituents at the 17β position—MK-0773 carries a p-fluoroaniline group instead of trifluoromethylphenyl . This minor alteration enhances MK-0773’s oral bioavailability and tissue selectivity, underscoring the sensitivity of SARMs to structural modifications .
Chemical Reactions Analysis
TFM-4AS-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alkenes .
Scientific Research Applications
TFM-4AS-1 has a wide range of scientific research applications. In chemistry, it is used as a selective androgen receptor modulator to study the effects of androgens on various tissues . In biology, it is used to investigate the role of androgens in bone and muscle development . In medicine, this compound is being explored as a potential treatment for conditions such as osteoporosis and muscle wasting . In industry, it is used in the development of new pharmaceuticals and as a tool for studying androgen receptor signaling pathways .
Mechanism of Action
TFM-4AS-1 exerts its effects by binding to the androgen receptor and inhibiting the activity of 5α-reductase . The molecular targets of this compound include the androgen receptor and the enzymes 5α-reductase types I and II . The pathways involved in its mechanism of action include the androgen receptor signaling pathway and the 5α-reductase inhibition pathway . By selectively modulating the activity of the androgen receptor and inhibiting 5α-reductase, this compound promotes the accumulation of bone and muscle mass while minimizing the effects on reproductive tissues and sebaceous glands .
Comparison with Similar Compounds
Key Pharmacological Properties:
- AR Binding Affinity : TFM-4AS-1 exhibits potent androgen receptor (AR) binding, with reported IC₅₀ values ranging from 30 nM to 38 nM , depending on the assay system.
- Mechanism of Action : Unlike full agonists such as dihydrotestosterone (DHT) or BMS564929, this compound acts as a partial agonist , achieving 55% of DHT’s maximal transcriptional activity in AR-dependent reporter assays . It antagonizes the N-terminal/C-terminal interaction within AR, which is critical for full receptor activation .
- Tissue Selectivity : In ovariectomized rats, this compound promotes bone mineralization and muscle mass accrual (e.g., increasing type II collagen RNA in cortical bone) without stimulating prostate growth or seminal vesicle hypertrophy .
- Enzyme Inhibition : It inhibits 5α-reductase types I and II (IC₅₀ = 2–3 nM ), reducing the conversion of testosterone to DHT .
Structural and Functional Analogues
Table 1: Key SARMs and Androgens Compared to this compound
In Vitro and In Vivo Efficacy
Transcriptional Activity
This compound vs. Full Agonists :
Gene-Selective Effects :
Mixture Studies with Other Ligands
- This compound + BMS564929 :
Metabolic and Pharmacokinetic Differences
Table 2: Metabolic Pathways of SARMs
| Compound | Primary Metabolic Pathways | Key Metabolites | Detection Utility |
|---|---|---|---|
| This compound | Hydroxylation, demethylation | Hydroxylated derivatives | Potential doping control markers |
| BMS564929 | Glucuronidation, oxidation | Glucuronide conjugates | Limited anti-doping applicability |
| PF-06260414 | Dehydrogenation, methoxylation | Dehydrogenated products | Not yet validated |
- This compound’s metabolites, particularly hydroxylated forms, are proposed as biomarkers for anti-doping surveillance .
Tissue-Specific Effects
Bone and Muscle
- This compound : Induces type II collagen (Col2a1) expression in cortical bone and increases muscle mass in rats at 10 mg/kg , equivalent to DHT’s anabolic effects .
- BMS564929 : Achieves similar bone mineralization but requires higher doses to avoid prostate stimulation .
Reproductive Tissues
Research Implications and Limitations
- Advantages of this compound : Its gene-selective agonism and tissue specificity make it a candidate for treating sarcopenia and osteoporosis without androgenic side effects .
- Limitations : Partial agonism may limit efficacy in severe androgen deficiency. Discrepancies in reported IC₅₀ values (30 vs. 38 nM) suggest assay-dependent variability .
Biological Activity
TFM-4AS-1 is a selective androgen receptor modulator (SARM) that has garnered significant attention due to its unique biological activity profile, particularly in promoting anabolic effects while minimizing androgenic side effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, tissue selectivity, and relevant research findings.
Chemical Structure : this compound is a 4-azasteroid compound that acts as a dual selective androgen receptor modulator and 5α-reductase inhibitor. It exhibits a potent selective partial agonist activity with an effective concentration (IC50) of approximately 30 nM for the androgen receptor (AR) .
Mechanism of Action : this compound binds to the androgen receptor, leading to selective activation of AR-dependent gene expression. Its partial agonist activity results in a maximal response (Emax) of 55%, which is significantly lower than full agonists like dihydrotestosterone (DHT) . Importantly, this compound antagonizes the N-terminal/C-terminal interaction within the AR, which is crucial for full receptor activation .
Biological Activities
This compound has been shown to have several key biological activities:
- Anabolic Effects : In various studies, this compound has demonstrated the ability to increase lean body mass and promote bone formation. In ovariectomized rat models, it effectively increased periosteal bone formation and cortical bone mass comparable to DHT but with significantly reduced effects on reproductive tissues .
- Tissue Selectivity : The compound exhibits tissue-selective actions, promoting muscle and bone growth while exerting minimal effects on sebaceous glands and reproductive organs. For instance, it stimulated sebaceous gland formation only 31% as much as DHT at comparable anabolic doses . Additionally, this compound does not promote prostate growth and can antagonize DHT's actions in seminal vesicles .
Case Studies
A series of studies have evaluated the biological activity of this compound across different models:
- In Vitro Studies : Transactivation assays using mouse mammary tumor virus (MMTV) promoters revealed that this compound partially activates gene expression, achieving about 55% of the maximal response observed with full agonists like R1881 .
- In Vivo Studies : In animal models, this compound was found to increase muscle mass without significant stimulation of prostate growth. This selectivity was confirmed through comparative studies with other SARMs and traditional androgens .
- Metabolic Profile : The metabolic pathways of this compound have also been investigated. It was found to produce several metabolites, including mono-hydroxylated forms, which may influence its overall pharmacological profile .
Data Table: Summary of Biological Activity
| Activity | This compound | DHT | Notes |
|---|---|---|---|
| Anabolic Effect on Muscle | Significant | Significant | Comparable efficacy in increasing lean mass |
| Bone Formation | High | High | Effective in promoting periosteal bone growth |
| Prostate Growth | Minimal | Significant | Does not promote prostate hypertrophy |
| Sebaceous Gland Stimulation | Reduced (31%) | High | Lower stimulation compared to DHT |
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















